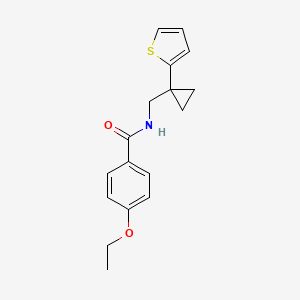
4-乙氧基-N-((1-(噻吩-2-基)环丙基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic organic compound that features a benzamide core with an ethoxy group and a thiophene-substituted cyclopropyl moiety
科学研究应用
4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用机制
Mode of Action
It’s worth noting that benzamide derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzamide derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
相似化合物的比较
Similar Compounds
Similar compounds include other benzamide derivatives and thiophene-containing molecules. Examples include:
- 4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
- Thiophene-based drugs like suprofen and articaine
Uniqueness
What sets 4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
生物活性
4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
The compound can be described by its IUPAC name, which reflects its structural components, including an ethoxy group and a thiophene ring attached to a cyclopropyl moiety. The molecular formula is C15H19N1O2S1.
The biological activity of 4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is primarily attributed to its interaction with specific molecular targets. Research suggests that the compound may modulate enzyme activity and receptor interactions, influencing various signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been observed to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation.
- Receptor Modulation : It may interact with receptors related to neurotransmission and inflammation, suggesting a role in neuropharmacology and anti-inflammatory responses.
Biological Activity Overview
The biological activities associated with 4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide include:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Potential to inhibit tumor cell growth in various cancer models. |
| Neuroprotective Effects | May provide protective effects against neurodegenerative conditions. |
| Anti-inflammatory Action | Exhibits properties that could reduce inflammation in vitro and in vivo. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antitumor Activity : A study demonstrated that 4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, in human colon cancer cells (HCT116), the compound showed an IC50 value of approximately 5 µM, suggesting moderate potency against this type of cancer.
- Neuroprotective Effects : Research involving animal models indicated that the compound could mitigate neuronal damage induced by oxidative stress. In a model of neurodegeneration, administration of the compound resulted in reduced markers of neuronal apoptosis and improved behavioral outcomes.
- Anti-inflammatory Properties : In vitro assays revealed that 4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent.
属性
IUPAC Name |
4-ethoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-2-20-14-7-5-13(6-8-14)16(19)18-12-17(9-10-17)15-4-3-11-21-15/h3-8,11H,2,9-10,12H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEABUSVDJBPKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














